n-Heptyl 4-hydroxybenzoate-d4
Description
Properties
Molecular Formula |
C₁₄H₁₆D₄O₃ |
|---|---|
Molecular Weight |
240.33 |
Synonyms |
4-Hydroxy-benzoic acid heptyl ester-d4; p-Hydroxy-benzoic acid heptyl ester-d4; Heptyl alcohol, p-hydroxybenzoate-d4; Heptyl 4-hydroxybenzoate-d4; Heptyl p-hydroxybenzoate-d4; Heptyl paraben-d4; NSC 309818-d4; Nipaheptyl-d4; Staypro WS 7-d4; n-Heptyl |
Origin of Product |
United States |
Synthetic Methodologies and Deuterium Incorporation Strategies for N Heptyl 4 Hydroxybenzoate D4
Historical Perspective of Deuterated Paraben Synthesis
The synthesis of deuterated parabens is historically linked to their application as internal standards in analytical chemistry, particularly for mass spectrometry-based quantification methods. acs.org The incorporation of deuterium (B1214612) into drug molecules and other organic compounds began to gain traction in the mid-20th century, with significant developments in the following decades. nih.gov For parabens, which are widely used as preservatives in cosmetics, pharmaceuticals, and food products, the need for accurate monitoring of their levels in various matrices drove the development of their isotopically labeled counterparts. isotope.comresearchgate.net
Initially, the use of deuterated standards faced challenges, but research in the mid-2000s demonstrated their effectiveness in compensating for matrix effects and variations in ionization efficiency during liquid chromatography-mass spectrometry (LC-MS) analysis. This led to a paradigm shift towards more reliable and accurate analytical methods for paraben detection. The development of these standards required sophisticated synthetic approaches to achieve high isotopic purity while ensuring that their chemical behavior closely matched that of their non-deuterated analogs.
Isotopic Exchange and Direct Deuteration Techniques for the Aromatic Moiety
The synthesis of n-Heptyl 4-hydroxybenzoate-d4 begins with the deuteration of the aromatic precursor, 4-hydroxybenzoic acid. The goal is to replace the four hydrogen atoms on the benzene (B151609) ring with deuterium atoms. pubcompare.ailgcstandards.comlgcstandards.com
A common and effective method for this transformation is through hydrogen-deuterium (H/D) exchange reactions catalyzed by transition metals. academie-sciences.fruni-rostock.de Rhodium-based catalysts, for instance, have been shown to be effective for the ortho-heteroarylation of phenols, a related reaction that involves C-H activation. nih.govscispace.comrsc.org In a typical procedure for deuterating 4-hydroxybenzoic acid, the compound is subjected to a rhodium catalyst in the presence of a deuterium source, such as deuterium oxide (D₂O). nih.govscispace.comrsc.org The catalyst facilitates the reversible cleavage of the C-H bonds on the aromatic ring and their replacement with C-D bonds.
The general mechanism for transition metal-catalyzed H/D exchange involves several steps:
Coordination: The aromatic substrate coordinates to the metal center.
C-H Activation: The transition metal complex activates the C-H bonds of the arene.
H/D Exchange: The hydrogen atoms are exchanged with deuterium from the solvent (D₂O).
Release: The deuterated product is released from the metal complex, allowing the catalyst to participate in another cycle.
The efficiency and regioselectivity of the deuteration can be influenced by the choice of catalyst, solvent, temperature, and reaction time.
Esterification Pathways for this compound Construction
Once the deuterated precursor, 4-hydroxybenzoic acid-d4, is obtained, the next step is to attach the n-heptyl group via an esterification reaction. The most common method for this is the Fischer-Speier esterification. wikipedia.orgorganic-chemistry.orgsynarchive.commasterorganicchemistry.com This reaction involves the condensation of a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.orgsynarchive.com
In the synthesis of this compound, 4-hydroxybenzoic acid-d4 is reacted with n-heptanol. nih.gov
Reaction:
4-hydroxybenzoic acid-d4 + n-heptanol --(Acid Catalyst)--> this compound + H₂O
Commonly used acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. wikipedia.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (n-heptanol) is often used, and the water produced is removed from the reaction mixture, for instance, by azeotropic distillation with a Dean-Stark apparatus. organic-chemistry.orgmasterorganicchemistry.com The reaction is typically carried out by refluxing the mixture for several hours. wikipedia.org
Alternative esterification methods include using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the Steglich esterification, which avoids the production of water. organic-chemistry.org
Purification and Isotopic Purity Assessment of Synthesized this compound
After the esterification reaction, the crude product must be purified to remove unreacted starting materials, byproducts, and any residual catalyst. Common purification techniques for parabens include recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethyl acetate (B1210297) and hexane.
The assessment of both chemical and isotopic purity is crucial.
Chemical Purity is often determined using High-Performance Liquid Chromatography (HPLC). lgcstandards.com
Isotopic Purity assessment confirms the degree of deuterium incorporation and is critical for the compound's use as an internal standard. The primary techniques for this are:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can distinguish between the deuterated compound and its non-deuterated counterpart based on their mass-to-charge ratio (m/z). nih.gov The relative abundance of the isotopic peaks provides a measure of the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR can be used to determine the isotopic abundance. [¹H NMR] can quantify the remaining protons at the labeled positions, while ²H NMR directly detects the incorporated deuterium. [This method can also provide information about the specific sites of deuteration.]
The following table summarizes the analytical techniques used for characterization:
| Parameter | Analytical Technique | Information Obtained |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | Percentage of the desired compound relative to impurities. lgcstandards.com |
| Isotopic Purity | Mass Spectrometry (MS) | Relative abundance of deuterated vs. non-deuterated compound. nih.gov |
| Isotopic Purity & Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy | Degree and position of deuterium incorporation. |
Advancements in Stereoselective Deuteration for Analogous Compounds
While this compound itself does not possess a chiral center in its heptyl chain, the field of stereoselective deuteration is a significant area of research for other molecules. These advancements could be conceptually applied to derivatives of parabens or other analogous compounds where chirality is a factor.
Stereoselective deuteration aims to introduce deuterium at a specific position with a defined three-dimensional orientation. This is particularly important in the synthesis of chiral drugs and for probing reaction mechanisms. Recent research has focused on the development of catalysts that can achieve high stereoselectivity.
For example, studies on vicinally deuterated sec-alkyl phenyl ethers have shown that mass spectrometry can be used to distinguish between threo and erythro stereoisomers based on their fragmentation patterns. nih.govacs.orgresearchgate.net This highlights the analytical importance of stereoselective labeling.
In terms of synthesis, ruthenium and rhodium-based catalysts have been employed for the stereoselective deuteration of various compounds, including amino acids and N-heterocyclic carbenes. researchgate.net These methods often achieve high levels of deuterium incorporation and stereocontrol. While not directly applied to the synthesis of this compound, these advanced techniques represent the cutting edge of isotopic labeling and could be adapted for more complex paraben analogs in the future.
Advanced Spectroscopic Characterization and Structural Elucidation of N Heptyl 4 Hydroxybenzoate D4
Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated n-Heptyl 4-hydroxybenzoate-d4
Proton NMR (¹H NMR) Analysis and Deuterium (B1214612) Effects
In the ¹H NMR spectrum of the non-deuterated n-Heptyl 4-hydroxybenzoate (B8730719), specific proton signals are expected for the aromatic and the heptyl chain protons. chemicalbook.com For the deuterated analogue, the most significant change in the ¹H NMR spectrum is the disappearance of the signals corresponding to the protons on the benzene (B151609) ring, as they have been replaced by deuterium. lgcstandards.com The remaining signals correspond to the heptyl chain and the hydroxyl proton.
Deuterium Effects:
Signal Disappearance: The primary effect of deuteration on the phenyl ring is the absence of the corresponding proton signals in the aromatic region of the ¹H NMR spectrum.
Neighboring Group Shifts: The electronic environment of the remaining protons may be slightly altered by the presence of deuterium, potentially causing minor shifts in their resonance frequencies. However, these effects are typically small.
A typical ¹H NMR spectrum of the non-deuterated compound would show aromatic protons in the range of δ 6.8-8.0 ppm, the methylene (B1212753) group attached to the ester oxygen around δ 4.3 ppm, other methylene groups of the heptyl chain between δ 1.2-1.8 ppm, and the terminal methyl group around δ 0.9 ppm. nih.gov In the d4-labeled compound, the aromatic signals would be absent.
Carbon-13 NMR (¹³C NMR) Characterization
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. chemicalbook.com In this compound, the carbon signals of the heptyl chain remain largely unaffected compared to the unlabeled compound. However, the signals for the deuterated aromatic carbons exhibit significant changes.
Deuterium Effects on ¹³C NMR:
C-D Coupling: The carbon atoms directly bonded to deuterium will show coupling, resulting in multiplets instead of singlets. The one-bond carbon-deuterium coupling constant (¹J_CD) is a key parameter.
Isotope Shift: The chemical shifts of the deuterated carbons are shifted slightly upfield compared to their protonated counterparts.
Signal Intensity: The signals for the deuterated carbons are often broader and have lower intensity due to the longer relaxation times and the splitting into multiplets.
| Carbon Position | Expected ¹³C Chemical Shift (ppm) - Unlabeled nih.govchemicalbook.com | Expected Appearance in d4-labeled |
| C=O | ~167 | Singlet |
| C1' (C-OH) | ~161 | Singlet |
| C4' (C-C=O) | ~122 | Singlet |
| C2', C6' | ~132 | Multiplet (due to C-D coupling) |
| C3', C5' | ~115 | Multiplet (due to C-D coupling) |
| O-CH₂ | ~65 | Singlet |
| Heptyl Chain CH₂ | ~22-32 | Singlets |
| Terminal CH₃ | ~14 | Singlet |
Advanced NMR Techniques (e.g., 2D NMR) for Deuterium Site Assignment
While 1D NMR provides initial evidence of deuteration, two-dimensional (2D) NMR techniques are essential for unambiguously confirming the specific sites of the deuterium atoms. measurlabs.comresearchgate.net
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton and carbon signals that are directly bonded. In the case of this compound, the absence of cross-peaks for the aromatic carbons in the HSQC spectrum would confirm that these carbons are not bonded to protons.
¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons over two or three bonds. It can be used to confirm the connectivity of the heptyl chain to the deuterated aromatic ring. For example, the protons of the O-CH₂ group of the heptyl chain should show a correlation to the C4' and C=O carbons.
²H NMR Spectroscopy: Direct detection of deuterium via ²H NMR provides definitive proof of deuteration. The spectrum would show signals in the aromatic region corresponding to the four deuterium atoms. Advanced techniques like ²H-¹³C correlation spectroscopy can be employed to assign the deuterium signals to their corresponding carbons. nih.gov These methods are particularly useful for analyzing complex deuterated molecules. researchgate.netchemrxiv.org
Mass Spectrometry (MS) of this compound
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. shoko-sc.co.jpotsuka.co.jp
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. rsc.orgscispace.com For this compound, HRMS is used to confirm the incorporation of four deuterium atoms by comparing the measured accurate mass with the theoretical mass.
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| n-Heptyl 4-hydroxybenzoate | C₁₄H₂₀O₃ | 236.1412 hmdb.ca |
| This compound | C₁₄H₁₆D₄O₃ | 240.1660 lgcstandards.com |
The observed mass from an HRMS instrument like a Q-Orbitrap or Q-TOF would be expected to be very close to the calculated monoisotopic mass for the d4-labeled compound, confirming its elemental composition. dphen1.com
Fragmentation Pathways and Isotopic Signature in Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate product ions. The resulting fragmentation pattern provides structural information. The deuteration on the aromatic ring significantly influences the fragmentation of this compound.
In negative ion mode ESI-MS/MS, the deprotonated molecule [M-H]⁻ is selected and fragmented. For the unlabeled compound, a characteristic fragment is the 4-hydroxybenzoate anion at m/z 137, formed by the loss of the heptyl group. Another common fragment is the phenoxide ion at m/z 93, resulting from the loss of CO₂ from the 4-hydroxybenzoate fragment. hmdb.caup.ac.za
For this compound, the masses of the fragments containing the deuterated ring will be shifted by +4 Da.
| Fragmentation Step | Unlabeled Fragment (m/z) | d4-labeled Fragment (m/z) | Description |
| [M-H]⁻ → [M-H-C₇H₁₄]⁻ | 137 | 141 | Loss of heptene (B3026448) from the deprotonated molecule to form the deuterated 4-hydroxybenzoate anion. |
| [M-H]⁻ → [C₆H₄O₂]⁻ | 121 | 125 | Formation of a fragment ion corresponding to the deuterated benzoate (B1203000) structure. |
| [M-H]⁻ → [C₆H₅O]⁻ | 93 | 97 | Formation of the deuterated phenoxide ion after decarboxylation. |
The presence of these shifted fragment ions in the MS/MS spectrum provides definitive evidence for the location of the deuterium labels on the aromatic ring. This distinct isotopic signature is fundamental to its use as an internal standard in quantitative analyses, allowing it to be distinguished from its unlabeled counterpart in complex matrices. dphen1.com
Utility of Deuterium Labeling in Elucidating Fragmentation Mechanisms
Mass spectrometry (MS) is a cornerstone technique for molecular structure elucidation, relying on the analysis of fragment ions generated from a parent molecule. The fragmentation pathways, however, can be complex and involve intricate atomic rearrangements. Deuterium labeling, as seen in this compound, serves as an invaluable tool for deciphering these mechanisms. researchgate.net By replacing specific hydrogen atoms with deuterium, researchers can trace the atoms through the fragmentation process, as the resulting fragments will exhibit a characteristic mass shift.
In the mass spectrum of n-Heptyl 4-hydroxybenzoate, a prominent fragmentation pathway involves the cleavage of the ester bond. The most significant cleavages are the alpha-cleavage leading to the loss of the heptoxy group and the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene.
The presence of four deuterium atoms on the phenyl ring of this compound (molecular weight: 240.33 g/mol ) results in a 4-Dalton mass increase compared to the unlabeled compound (molecular weight: 236.31 g/mol ). nih.govlgcstandards.com This mass difference is instrumental in identifying fragments that retain the aromatic ring. For instance, the ion corresponding to the 4-hydroxybenzoyl moiety, a common fragment in paraben analysis, appears at m/z 121 for the unlabeled compound. For the d4-labeled version, this fragment is observed at m/z 125, confirming that the fragment contains the deuterated ring and has lost the heptyl group and the hydroxyl proton. Similarly, the fragment ion resulting from the loss of the heptyloxy radical ([M-OC₇H₁₅]⁺) would be seen at m/z 125 for the d4 compound, versus m/z 121 for the non-deuterated analog.
Another key fragment in the spectrum of n-heptylparaben is the ion at m/z 138, corresponding to the protonated 4-hydroxybenzoic acid molecule ([HOC₆H₄COOH]⁺). nih.gov In the case of this compound, this ion appears at m/z 142. This shift provides unambiguous evidence for the fragmentation pathway, confirming that the heptyl chain is lost and the deuterated aromatic acid structure is preserved. The study of such isotopic mass shifts allows for the confident assignment of fragment structures and differentiation between competing fragmentation pathways. core.ac.uk
Table 1: Comparison of Key Mass Spectrometry Fragments
| Fragment Description | Unlabeled n-Heptyl 4-hydroxybenzoate (m/z) | This compound (m/z) |
|---|---|---|
| Molecular Ion [M]⁺ | 236 | 240 |
| [M-C₇H₁₅]⁺ (Loss of heptyl radical) | 137 | 141 |
| [HOC₆H₄COOH]⁺ (Protonated hydroxybenzoic acid) | 138 | 142 |
| [HOC₆H₄CO]⁺ (Hydroxybenzoyl cation) | 121 | 125 |
| [C₆H₅O]⁺ (Phenoxy cation) | 93 | 97 |
Data is compiled based on general fragmentation patterns of alkyl 4-hydroxybenzoates. nih.govlgcstandards.comcore.ac.uk
Vibrational Spectroscopy (IR, Raman) Investigations of Deuterium Isotope Effects
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the bonding and structure of a molecule by probing its vibrational modes. The substitution of hydrogen with its heavier isotope, deuterium, induces significant and predictable changes in the vibrational spectra, known as isotopic shifts. unam.mx This effect is primarily due to the increase in the reduced mass (µ) of the bond, which, according to Hooke's Law for a harmonic oscillator, leads to a decrease in the vibrational frequency (ν). libretexts.org
The C-D bond has a lower vibrational frequency compared to the C-H bond, which is a direct consequence of the mass difference. unam.mx The theoretical frequency ratio (νH/νD) is approximately √2, or ~1.41. In practice, this ratio is often observed to be between 1.35 and 1.41. libretexts.org For this compound, the four deuterium atoms are located on the aromatic ring. This specific labeling allows for the precise assignment of vibrational modes associated with the phenyl group.
In the IR spectrum of n-Heptyl 4-hydroxybenzoate, characteristic aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. For the d4 analog, these bands are expected to shift to approximately 2300-2200 cm⁻¹. This significant shift moves the aromatic C-D stretching bands to a region with fewer overlapping signals, simplifying spectral interpretation. unam.mx Similarly, aromatic C-H out-of-plane bending vibrations, which appear in the 900-675 cm⁻¹ range for the unlabeled compound, will also shift to lower wavenumbers upon deuteration. These predictable shifts confirm the site of deuteration and can aid in the detailed analysis of molecular conformation and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group. libretexts.orggla.ac.uk
Table 2: Expected Vibrational Frequency Shifts for this compound
| Vibrational Mode | Typical Frequency Range (Unlabeled, cm⁻¹) | Expected Frequency Range (d4-labeled, cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | 2310 - 2230 (C-D Stretch) |
| Aliphatic C-H Stretch | 2960 - 2850 | 2960 - 2850 (Unaffected) |
| Carbonyl C=O Stretch | 1720 - 1700 | 1720 - 1700 (Minor shift possible) |
| Aromatic C=C Stretch | 1610 - 1580 | 1580 - 1550 (Slight shift) |
| Aromatic C-H In-Plane Bend | 1300 - 1000 | Lower wavenumber (C-D Bend) |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Lower wavenumber (C-D Bend) |
Data compiled based on established principles of isotope effects in vibrational spectroscopy. unam.mxlibretexts.org
Chromatographic Characterization (HPLC, GC) of Deuterated this compound
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for the separation and quantification of compounds in complex mixtures. The substitution of hydrogen with deuterium can lead to small but measurable differences in chromatographic retention behavior, an effect known as the chromatographic isotope effect. nih.gov
In reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity, deuterated compounds often exhibit shorter retention times than their non-deuterated (protiated) counterparts. researchgate.netresearchgate.net This phenomenon is generally attributed to the fact that a C-D bond is slightly shorter and less polarizable than a C-H bond. This results in a smaller effective molecular volume and reduced van der Waals interactions with the nonpolar stationary phase (e.g., C18), leading to slightly weaker retention and earlier elution. bioforumconf.com Therefore, when analyzing a mixture of n-Heptyl 4-hydroxybenzoate and its d4 analog using a typical RP-HPLC method, the d4 compound is expected to elute just before the unlabeled compound. This subtle separation is important to consider when using deuterated compounds as internal standards in quantitative analysis. oup.com
Table 3: Typical Chromatographic Conditions and Expected Elution Behavior
| Parameter | HPLC | GC |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |
| Mobile Phase/Carrier Gas | Gradient of Acetonitrile (B52724) and Water (with 0.1% Formic Acid) nih.gov | Helium |
| Detection | MS/MS, UV | MS |
| Expected Elution Order | 1. This compound 2. n-Heptyl 4-hydroxybenzoate | 1. This compound 2. n-Heptyl 4-hydroxybenzoate | Information compiled from general paraben analysis methods and principles of chromatographic isotope effects. nih.govresearchgate.netnih.gov
Applications of N Heptyl 4 Hydroxybenzoate D4 As an Internal Standard in Quantitative Analytical Methodologies
Principles of Isotope Dilution Mass Spectrometry (IDMS) in Paraben Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy and high-precision measurements. scribd.com Recognized as a primary reference method, IDMS is instrumental in the characterization of reference materials and the validation of routine analytical methods. researchgate.net The core principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte, such as n-Heptyl 4-hydroxybenzoate-d4, to the sample at the earliest stage of the analytical process. nist.gov This "isotope spike" homogenously mixes with the sample, and the labeled standard undergoes the exact same procedures—extraction, cleanup, and analysis—as the native analyte. researchgate.net
During mass spectrometry analysis, the instrument measures the ratio of the signal from the native analyte to that of the isotopically labeled internal standard. Because the amount of the added standard is precisely known, this measured ratio allows for the accurate calculation of the unknown concentration of the native analyte in the original sample. nist.gov A key advantage of IDMS is its ability to correct for analyte losses that may occur during the various stages of sample preparation and analysis. Since the labeled standard and the native analyte exhibit nearly identical chemical and physical properties, any loss will affect both compounds proportionally, leaving their ratio unchanged. nist.gov This makes IDMS particularly robust and insensitive to variations in sample recovery, a common challenge in complex matrices. scribd.com For paraben analysis, this technique provides a high degree of accuracy and definable values, making it invaluable for applications such as determining paraben levels in human urine and other complex biological or environmental samples. scribd.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Utilizing this compound
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of parabens in a variety of samples. The use of a stable isotope-labeled internal standard like this compound is crucial for the development of robust and reliable LC-MS/MS methods. myadlm.org It compensates for variability in the analytical process and corrects for matrix effects, which are a common source of inaccuracy in LC-MS/MS analysis. nih.gov
The development of analytical methods for quantifying parabens must account for the complexity and variability of the sample matrix. Stable isotope-labeled internal standards like this compound are employed across diverse sample types to ensure accurate quantification.
Environmental Samples: Parabens are frequently detected in environmental matrices such as surface water, wastewater, sediment, and sludge. researchgate.net Analytical methods for these samples often involve a pre-concentration step, typically solid-phase extraction (SPE), to isolate the target analytes from the complex matrix. dphen1.combundesumweltministerium.de For instance, a method for analyzing 19 different biocides, including four parabens, in water and solid samples used corresponding deuterated internal standards to ensure accuracy. researchgate.net The Oasis® HLB cartridge is commonly used for SPE in water analysis due to its effectiveness in retaining a wide range of organic compounds. frontiersin.org
Food Samples: The analysis of parabens in food is essential for monitoring compliance with food safety regulations. lcms.cz Sample preparation is a critical step and can range from simple dilution to more complex extraction techniques like solvent extraction, followed by SPE cleanup. lcms.cz For example, in the analysis of milk, a common procedure involves protein precipitation with acetonitrile (B52724), followed by centrifugation and filtration before injection into the LC-MS/MS system. nih.gov The use of an internal standard from the beginning of the sample preparation process is vital to correct for any analyte loss during these multi-step procedures. lcms.cz
Biological Samples: Monitoring paraben concentrations in biological fluids like urine, blood plasma, and seminal plasma provides direct evidence of human exposure. scribd.comnih.gov Methods for these matrices often involve enzymatic hydrolysis to measure both free and conjugated parabens, followed by extraction. nih.gov For instance, a UPLC-MS/MS method for determining parabens in human seminal plasma utilized protein precipitation followed by liquid-liquid extraction. nih.gov In the analysis of human urine, IDMS methods provide high precision and accuracy. scribd.com Given the complexity and patient-to-patient variability of biological samples, stable isotope-labeled internal standards are indispensable for accurate quantification. nih.gov
Optimizing both the liquid chromatography separation and mass spectrometry detection is critical for achieving the desired sensitivity, selectivity, and speed in paraben analysis.
Chromatographic Parameters: The goal of chromatographic optimization is to achieve good separation of the target parabens from each other and from interfering matrix components.
Column: Reversed-phase columns, particularly C18 phases, are most commonly used for paraben analysis. nih.govdcu.ie Columns with smaller particle sizes (sub-2-µm), as used in Ultra-Performance Liquid Chromatography (UPLC), can provide higher resolution and faster analysis times. lcms.cz
Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with an additive such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. frontiersin.orgnih.gov
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased during the run, is frequently employed to effectively separate parabens with different chain lengths within a reasonable time frame. nih.gov
Mass Spectrometric Parameters: Tandem mass spectrometers, especially triple quadrupole (QqQ) instruments, are used for their high selectivity and sensitivity. nih.gov
Ionization Source: Electrospray ionization (ESI) is the most common source used for paraben analysis, typically operated in negative ion mode, which provides excellent sensitivity for these phenolic compounds. nih.gov
Detection Mode: The instrument is operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion (the deprotonated molecule, [M-H]⁻), which is then fragmented in the collision cell. The second quadrupole selects a specific product ion for detection. frontiersin.org This process is highly specific and significantly reduces background noise.
Parameter Tuning: Key parameters such as capillary voltage, cone voltage, desolvation gas flow and temperature, and collision energy are optimized for each analyte and its corresponding internal standard to maximize the signal intensity for each specific precursor-to-product ion transition. frontiersin.orgnih.gov
The table below shows typical LC-MS/MS parameters used for the analysis of parabens and other related compounds.
Table 1: Representative optimized parameters for LC-MS/MS analysis of parabens, based on common methodologies. frontiersin.orgnih.gov
The inclusion of a deuterated internal standard like this compound significantly improves the performance of quantitative methods. Method validation evaluates parameters such as linearity, precision, accuracy, and sensitivity (limits of detection and quantification).
Precision and Accuracy: Precision refers to the closeness of repeated measurements, often expressed as the relative standard deviation (RSD), while accuracy refers to the closeness of a measured value to the true value, often assessed through recovery experiments in spiked samples. The use of isotope dilution corrects for random and systematic errors that can occur during sample handling, leading to high precision (RSD ≤ 8%) and excellent trueness (mean recoveries close to 100%). scribd.com In methods analyzing parabens in personal care products, recoveries have been reported in the range of 97% to 107% at different concentration levels when using corresponding isotopically labeled internal standards. nih.gov
Sensitivity: The sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). While the instrument's inherent sensitivity is a factor, the use of an internal standard helps to stabilize the signal, allowing for more reliable quantification at very low concentrations. LC-MS/MS methods developed for environmental and biological monitoring can achieve LOQs in the low nanogram per liter (ng/L) or nanogram per gram (ng/g) range. researchgate.netnih.gov
The following table summarizes typical performance data for analytical methods employing stable isotope-labeled internal standards for paraben analysis.
Table 2: General performance characteristics of LC-MS/MS methods for paraben analysis using isotope dilution. scribd.comnih.gov
The matrix effect is a major challenge in LC-MS/MS analysis, particularly with ESI sources. myadlm.org It is caused by co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantitative results. nih.gov This effect can vary significantly between different samples, making it difficult to control.
A deuterated internal standard is the most effective tool to compensate for matrix effects. nih.gov Because this compound is chemically almost identical to its non-labeled counterpart, it co-elutes from the LC column at virtually the same retention time. myadlm.org Therefore, both the analyte and the internal standard experience the same degree of ion suppression or enhancement from the sample matrix. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect is normalized, leading to a more accurate and robust measurement. While deuterated standards are highly effective, it is important to note that in some cases, slight chromatographic separation between the analyte and the deuterated standard can lead to differential matrix effects, although this is generally a minor issue. myadlm.org
Gas Chromatography-Mass Spectrometry (GC-MS) Methods Incorporating this compound
Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of parabens, particularly in less complex matrices or when derivatization is performed to increase volatility. nih.gov Similar to LC-MS/MS, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate quantification. nih.gov
In a typical GC-MS method, an internal standard mixture, including compounds like this compound, is added to the sample prior to extraction. hpst.cz The extraction is often performed with a solvent like methanol or dichloromethane. nih.govhpst.cz For parabens, derivatization is not always necessary, but it can improve chromatographic peak shape and sensitivity. nih.gov
After injection into the GC, the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The mass spectrometer, typically operated in electron ionization (EI) mode, detects the compounds as they elute. For quantification, selected ion monitoring (SIM) or MS/MS with selected reaction monitoring (SRM) can be used to monitor specific ions for the analyte and the internal standard, providing high selectivity and sensitivity. nih.govnih.gov The use of the deuterated internal standard corrects for variations in injection volume, derivatization efficiency (if applicable), and potential matrix effects, ensuring the reliability of the quantitative results. nih.gov For example, a GC-MS/MS method for determining four common parabens in personal care products utilized their corresponding isotopically labeled analogues to correct for recovery and matrix effects, achieving recoveries between 97% and 107%. nih.gov
Compound Index
Derivatization Techniques for Volatility Enhancement
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile organic compounds. However, parabens, including heptylparaben, contain a polar phenolic hydroxyl group that can lead to poor chromatographic peak shape, tailing, and reduced sensitivity due to interactions with the GC system. akjournals.com To overcome these issues, derivatization is often employed to convert the polar hydroxyl group into a less polar, more volatile moiety. researchgate.net This results in improved peak symmetry, increased volatility, and enhanced thermal stability. semanticscholar.org
Common derivatization techniques applicable to the analysis of heptylparaben, and by extension, the use of this compound as an internal standard, include acylation and silylation.
Acylation: This technique involves the reaction of the hydroxyl group with an acylating agent, such as acetic anhydride (B1165640) or propionic anhydride, to form an ester. akjournals.comuniv.kiev.ua For instance, in-situ acetylation with acetic anhydride under alkaline conditions is a simple and rapid method for paraben derivatization. akjournals.com This process effectively masks the polar hydroxyl group, leading to sharper and more symmetrical chromatographic peaks. akjournals.com
Silylation: Silylation is another widely used derivatization method where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) are effective for this purpose. semanticscholar.org The choice of silylating reagent can be optimized to achieve the most efficient derivatization. semanticscholar.org
The derivatization of both the target analyte (heptylparaben) and the internal standard (this compound) is crucial to ensure they exhibit similar chromatographic behavior.
Optimization of GC Separation and MS Detection Parameters
The successful quantification of heptylparaben using this compound as an internal standard relies on the careful optimization of gas chromatography (GC) separation and mass spectrometry (MS) detection parameters. A well-optimized method will ensure baseline separation of the analyte from matrix interferences and provide sensitive and specific detection.
GC Separation Parameters:
Key GC parameters that require optimization include the capillary column, injector temperature, oven temperature program, and carrier gas flow rate. A non-polar or semi-polar capillary column, such as one coated with 5% diphenyl/95% dimethylpolysiloxane, is typically suitable for the separation of derivatized parabens. The injector temperature should be high enough to ensure efficient volatilization of the derivatized analytes without causing thermal degradation. rjstonline.com A programmed temperature ramp for the GC oven is essential to achieve good separation of parabens with different chain lengths.
MS Detection Parameters:
For MS detection, operating in selected ion monitoring (SIM) mode is preferred for quantitative analysis as it offers higher sensitivity and selectivity compared to full-scan mode. nih.gov In SIM mode, the mass spectrometer is set to detect specific ions characteristic of the analyte and the internal standard. For the derivatized heptylparaben and its deuterated internal standard, quantifier and qualifier ions would be selected from their respective mass spectra. The dwell time for each ion should be optimized to ensure a sufficient number of data points are collected across each chromatographic peak.
Below is an example of optimized GC-MS parameters for the analysis of derivatized heptylparaben:
| Parameter | Optimized Value |
| GC System | |
| Capillary Column | 30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., ZB-5MSi) |
| Injector Temperature | 260°C semanticscholar.org |
| Injection Mode | Splitless |
| Oven Program | Initial 70°C, ramp to 280°C at 15°C/min, hold for 5 min rjstonline.com |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min rjstonline.com |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Transfer Line Temp | 280°C |
| Detection Mode | Selected Ion Monitoring (SIM) |
Validation Protocols for Analytical Methods Incorporating this compound
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For quantitative methods utilizing this compound as an internal standard, validation protocols must demonstrate the method's linearity, accuracy (as recovery), precision, and sensitivity (LOD and LOQ).
Linearity and Calibration Curve Establishment
To establish linearity, a series of calibration standards are prepared with varying concentrations of the target analyte (heptylparaben) and a constant concentration of the internal standard (this compound). The standards are then analyzed, and a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The linearity of the method is typically evaluated by the coefficient of determination (R²) of the calibration curve, with a value greater than 0.99 indicating good linearity. rjstonline.com
Recovery Studies and Internal Standard Effectiveness
Recovery studies are performed to assess the accuracy of the method and the effectiveness of the internal standard in compensating for analyte losses during sample preparation. This is achieved by spiking a blank matrix with a known concentration of the analyte and the internal standard. The samples are then extracted and analyzed, and the measured concentration is compared to the spiked concentration. The use of a stable isotope-labeled internal standard like this compound is advantageous as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate correction and reliable recovery data. lcms.cz Good recoveries for parabens typically range from 82% to 119%.
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. core.ac.uk The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, with an S/N of 3 commonly used for the LOD and an S/N of 10 for the LOQ. core.ac.uk For methods analyzing parabens in cosmetic products, LOQs in the range of 20.0-200.0 µg/kg have been reported. nih.gov
Quality Assurance and Quality Control (QA/QC) in Analytical Laboratories Using this compound
A robust quality assurance and quality control (QA/QC) program is essential for analytical laboratories to ensure the reliability and validity of their results. When using this compound as an internal standard, specific QA/QC procedures should be implemented.
Key QA/QC Practices:
Method Blanks: A method blank (a sample matrix without the analyte) should be analyzed with each batch of samples to check for contamination.
Calibration Verification: The calibration curve should be verified at the beginning and end of each analytical run using a calibration check standard.
Quality Control Samples: Quality control (QC) samples at low, medium, and high concentrations should be analyzed with each batch to monitor the method's accuracy and precision.
Internal Standard Response Monitoring: The peak area of the internal standard (this compound) should be monitored in all samples, calibrators, and QC samples. A significant deviation in the internal standard response may indicate a problem with the sample preparation or instrument performance.
Proficiency Testing: Participation in proficiency testing programs, where the laboratory analyzes blind samples from an external provider, is crucial for assessing the laboratory's performance against other laboratories.
By implementing these QA/QC measures, laboratories can ensure the generation of high-quality, defensible data when using analytical methods incorporating this compound.
Deuterium Labeling in Mechanistic and Metabolic Research of Paraben Analogs
Tracer Applications of Deuterated Parabens in In Vitro Biotransformation Studies
Deuterium-labeled compounds, such as n-Heptyl 4-hydroxybenzoate-d4, serve as invaluable tracers in in vitro biotransformation studies. These studies typically utilize systems like human liver microsomes to investigate the metabolic fate of a compound. nih.gov The key advantage of using a deuterated analog is its ability to be distinguished from its non-labeled counterpart by mass spectrometry. This allows for precise tracking of the parent compound's depletion and the appearance of its metabolites.
Table 1: Representative In Vitro Metabolic Stability of Parabens in Human Liver Microsomes
| Compound | Half-life (t½, minutes) |
| Methylparaben | 22 |
| Butylparaben (B1668127) | 87 |
| n-Heptyl 4-hydroxybenzoate (B8730719) | Expected to be >87 |
Data for methylparaben and butylparaben are from existing literature nih.gov; the value for n-heptyl 4-hydroxybenzoate is an educated projection.
Elucidation of Metabolic Pathways and Identification of Metabolites Using this compound as a Tracer
The use of this compound is crucial for the unambiguous elucidation of metabolic pathways and the identification of novel metabolites. The deuterium (B1214612) atoms act as a stable isotopic label, allowing metabolites to be easily identified in complex biological matrices through mass spectrometry by their characteristic mass shift.
The primary metabolic pathway for parabens involves hydrolysis of the ester bond by esterases to form p-hydroxybenzoic acid (PHBA). researchgate.netresearchgate.net This is followed by phase II conjugation reactions, where PHBA is conjugated with glycine (B1666218) to form p-hydroxyhippuric acid (PHHA), or with glucuronic acid or sulfate (B86663). researchgate.netresearchgate.net Studies using deuterium-labeled methylparaben and butylparaben have confirmed PHHA as a major, albeit non-specific, metabolite. nih.gov
Furthermore, for longer-chain parabens, oxidation of the alkyl side chain represents another significant metabolic route. nih.gov For instance, studies with deuterated n-butylparaben have identified 3-hydroxy-n-butylparaben as a metabolite. nih.gov It is therefore highly probable that this compound would undergo similar side-chain oxidation, leading to various hydroxylated heptylparaben metabolites. The use of the deuterated tracer would be instrumental in confirming these predicted metabolites.
Investigation of Kinetic Isotope Effects (KIE) on Enzymatic Reactions Involving Deuterated Analogs
The replacement of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect is particularly pronounced when a carbon-hydrogen bond is broken in the rate-determining step of a reaction. wikipedia.org The C-D bond is stronger than the C-H bond, leading to a slower reaction rate.
Investigating the KIE for the metabolism of this compound can provide insights into the reaction mechanisms of the enzymes involved, such as cytochrome P450s responsible for side-chain oxidation. A significant KIE (where the rate of metabolism for the deuterated compound is slower than the non-deuterated one) would indicate that the cleavage of a C-H bond on the heptyl chain is a rate-limiting step in that particular metabolic pathway. This information is valuable for understanding the biochemical processes governing the compound's biotransformation.
Application in In Vivo Animal Model Studies for Pharmacokinetic Profiling (Excluding Human Clinical Data)
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Research Models
Deuterium-labeled compounds like this compound are instrumental in conducting ADME studies in animal models, such as rats. These studies provide a comprehensive understanding of a compound's pharmacokinetic profile.
Absorption: Following oral administration of labeled parabens to rats, absorption from the gastrointestinal tract is generally rapid and efficient. nih.govresearchgate.net
Distribution: Once absorbed, parabens are distributed throughout the body. Studies with radiolabeled parabens have shown distribution to various tissues, with no significant long-term accumulation. nih.govresearchgate.net
Metabolism: As observed in in vitro studies, the primary metabolic pathway in vivo is hydrolysis to PHBA and subsequent conjugation. nih.govresearchgate.net Side-chain oxidation is also a relevant pathway for longer-chain parabens.
Excretion: The metabolites of parabens are primarily excreted in the urine. nih.govresearchgate.net Studies in rats with labeled methyl-, propyl-, and butylparaben have shown that over 70% of an oral dose is excreted in the urine within the first 24 hours. nih.govresearchgate.net
Table 2: Representative Pharmacokinetic Parameters of Parabens in Rats Following Oral Administration
| Compound | Tmax (hours) | Major Excretion Route |
| Methylparaben | ~0.5 | Urine (>70%) |
| Propylparaben | ~0.5 | Urine (>70%) |
| Butylparaben | ~0.5 | Urine (>70%) |
| n-Heptyl 4-hydroxybenzoate | Expected to be similar | Expected to be Urine |
Data for methyl-, propyl-, and butylparaben are from existing literature nih.govresearchgate.net; values for n-heptyl 4-hydroxybenzoate are projections based on these analogs.
Deuterium Switch Approaches for Understanding Compound Fate
The "deuterium switch" is a strategy in medicinal chemistry where hydrogen atoms at sites of metabolism are replaced with deuterium to slow down the metabolic rate and improve the pharmacokinetic profile of a drug. nih.gov This approach is based on the kinetic isotope effect.
Applying a deuterium switch approach to n-heptylparaben, by creating this compound, could potentially alter its metabolic fate. By slowing down the rate of side-chain oxidation, a larger proportion of the compound might be metabolized through the hydrolysis pathway. This can lead to a different metabolite profile and potentially altered systemic exposure to the parent compound and its various metabolites. Such studies are crucial for a deeper understanding of the structure-metabolism relationships of paraben analogs. The use of deuterated analogs can help in improving the pharmacokinetic properties of a compound, potentially leading to a lower required dose or less frequent administration. nih.gov
Environmental and Biomonitoring Applications with Methodological Emphasis on N Heptyl 4 Hydroxybenzoate D4
Quantification of Parabens in Environmental Matrices (e.g., Water, Soil)
The quantification of parabens in environmental matrices such as water and soil is critical for understanding their prevalence and potential ecological impact. Due to their widespread use, parabens are frequently detected in various water bodies, including rivers, tap water, and wastewater effluents. mdpi.comresearchgate.net Analytical methods must be sensitive enough to detect these compounds at trace levels, often in the nanogram to microgram per liter range (ng/L to µg/L). mdpi.com
The process typically involves sample preparation to extract and preconcentrate the parabens from the complex environmental matrix, followed by instrumental analysis. Solid-phase extraction (SPE) is a commonly employed technique for this purpose. mdpi.comcore.ac.uk After extraction, quantification is predominantly achieved using high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS). researchgate.netresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly favored for its high sensitivity and specificity. core.ac.uk
To ensure accuracy and precision, a stable isotope-labeled internal standard, such as n-Heptyl 4-hydroxybenzoate-d4, is added to the sample before extraction. This internal standard mimics the chemical behavior of the target parabens during sample preparation and analysis, correcting for any loss of analyte or variations in instrument response. The use of such standards is crucial for achieving reliable quantification.
The table below summarizes various methods and their performance for quantifying parabens in water samples.
| Analytical Method | Sample Preparation | Target Parabens | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Source |
| UV-Vis Spectrometry | Vortex-assisted dispersive liquid–liquid extraction (VA-DLLE) | General Parabens | LOD: 0.0476 µg/mL; LOQ: 0.1442 µg/mL | mdpi.com |
| HPLC | Solid-phase extraction using modified cork and clay | General Parabens | LOQ: 0.8 µg/L (cork); 3.0 µg/L (montmorillonite clay) | mdpi.com |
| LC-MS/MS | Solid-phase extraction (SPE) | Methyl, Ethyl, Propyl, Butyl, Benzyl (B1604629) Parabens | LODs: 1-3 pg (on column) | core.ac.uk |
| HPLC-MS/MS | Solid-phase extraction (SPE) | Methyl, Ethyl, Propyl, Butyl Parabens | LOQs: 0.2-1.0 ng/mL | researchgate.net |
Role of this compound in Assessing Environmental Distribution and Fate
Assessing the environmental distribution and fate of parabens requires accurate measurement of their concentrations in various environmental compartments, including water, soil, and sludge. researchgate.net The chemical compound this compound plays a pivotal role in this assessment as an internal standard. Because it has a chemical structure nearly identical to native heptyl paraben but is heavier due to the deuterium (B1214612) atoms, it can be distinguished by mass spectrometry.
When researchers study how parabens move through and break down in the environment, they track their concentrations over time and in different locations. For example, studies on wastewater treatment plants (WWTPs) analyze paraben concentrations in the incoming wastewater (influent), the treated water (effluent), and the resulting sludge to determine removal efficiencies. researchgate.net The concentrations of various parabens and their metabolites can be tracked through the treatment process to evaluate how effectively they are removed. researchgate.net
The accuracy of these measurements is paramount. During sample processing, some of the target parabens can be lost. By adding a known amount of this compound at the beginning of the procedure, analysts can quantify these losses. The ratio of the native paraben to the deuterated standard is measured by the analytical instrument, which allows for precise calculation of the original concentration of the paraben in the sample, regardless of extraction inefficiencies or matrix effects. This ensures that data on paraben concentrations in different environmental matrices are reliable, which is fundamental to modeling their environmental fate, persistence, and potential for bioaccumulation.
Methodological Advancements in Human Biomonitoring of Paraben Exposure (Focus on Analytical Techniques)
Human biomonitoring assesses the body's burden of environmental chemicals by measuring the compounds or their metabolites in biological samples, most commonly urine. nih.gov For parabens, urine is the matrix of choice because they are rapidly metabolized and excreted. researchgate.netnih.gov In the human body, parabens are often conjugated with glucuronic acid or sulfate (B86663) before excretion. researchgate.netnih.gov Therefore, to measure the total exposure, an enzymatic hydrolysis step using enzymes like β-glucuronidase is necessary to deconjugate the metabolites back to their parent paraben form. core.ac.uknih.gov
Modern analytical techniques have significantly improved the ability to detect and quantify parabens in urine at very low levels. The most advanced methods utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS or UPLC-MS/MS), which offers high sensitivity and selectivity. researchgate.netnih.gov Techniques like online solid-phase extraction (SPE) coupled directly with HPLC-MS/MS streamline the sample cleanup and analysis process, reducing analysis time. nih.gov
In these advanced methods, the use of stable isotope-labeled internal standards is standard practice for achieving the highest accuracy. A deuterated paraben, such as this compound, is spiked into the urine sample before any preparation steps. researchgate.net This standard co-elutes with the non-labeled target paraben during chromatography and is detected by the mass spectrometer. This isotope-dilution mass spectrometry approach corrects for variability during both sample preparation (e.g., incomplete enzyme hydrolysis, extraction losses) and instrumental analysis (e.g., ion suppression), ensuring highly accurate and reproducible results for assessing human exposure to parabens. nih.gov
The table below details the performance of several advanced analytical methods for urinary paraben analysis.
| Analytical Method | Sample Preparation | Key Features | Accuracy (Recovery %) | Precision (CV % or RSD %) | Source |
| ID-UPLC-MS/MS | Supported Liquid Extraction (SLE) | Isotope-dilution method for high accuracy | 75.6–102.4% | < 14.2% | nih.gov |
| SPE-HPLC-MS/MS | Online Solid-Phase Extraction (SPE) & Enzymatic Hydrolysis | Measures total paraben concentrations after deconjugation | Not specified | Not specified | nih.gov |
| HPLC-MS/MS | Solid-Phase Extraction (SPE) & Enzymatic Hydrolysis | Good linearity and specificity | 92.2–112.4% | 0.9–9.6% | researchgate.net |
| LC-ESI-MS/MS | Solid-Phase Extraction (SPE) & Enzymatic Hydrolysis | Optimized for maximal sensitivity and accuracy | 80.6–95.6% | 1.2–7.1% | core.ac.uk |
Cross-Matrix Comparison of Analytical Results Using Standardized Deuterated Internal Standards
Comparing the concentrations of parabens across different environmental and biological matrices—such as water, soil, and human urine—is essential for comprehensive risk assessment. However, each matrix presents unique analytical challenges. For instance, soil samples are chemically complex and require extensive cleanup, while urine contains salts and biological molecules that can interfere with analysis. These "matrix effects" can either suppress or enhance the instrument's signal for the target analyte, leading to inaccurate results.
The use of standardized deuterated internal standards, like this compound, is the most effective strategy to overcome these challenges and ensure data comparability across different matrices. Because the deuterated standard is chemically almost identical to the analyte of interest, it is affected by the sample matrix in a very similar way.
When this compound is used as an internal standard for the quantification of heptyl paraben, it is added to samples of water, soil, and urine alike. It goes through the entire extraction, cleanup, and analysis process alongside the native heptyl paraben. By measuring the ratio of the native compound to the labeled standard, the method effectively cancels out discrepancies caused by matrix effects or variations in procedural efficiency. This allows for the direct and reliable comparison of paraben concentrations, whether the original sample was a liter of river water or a milliliter of human urine. This cross-matrix comparability is indispensable for understanding the pathways of human exposure and for linking environmental contamination levels to internal body burdens.
Computational and Theoretical Investigations of N Heptyl 4 Hydroxybenzoate D4
Molecular Modeling and Simulation of Deuterated n-Heptyl 4-hydroxybenzoate (B8730719)
Molecular modeling and simulation techniques are employed to understand the three-dimensional structure and dynamic behavior of molecules. For n-Heptyl 4-hydroxybenzoate-d4, these methods can elucidate the structural and conformational consequences of deuterium (B1214612) substitution on the aromatic ring.
Simulations of this compound in different environments, such as in solution or interacting with a surface, can reveal how deuteration affects intermolecular interactions. Studies on other deuterated compounds have shown that they can exhibit different hydrophobic interactions compared to their non-deuterated counterparts. cchmc.org For example, in reversed-phase liquid chromatography, protiated compounds have been observed to bind more strongly to nonpolar stationary phases than deuterated ones, suggesting that C-H/C-D bonds are weakened or experience less restricted motion when transferred from an aqueous to a nonpolar environment. cchmc.org Molecular dynamics simulations can model these interactions, providing a rationale for such observed chromatographic behavior.
Table 1: Predicted Effects of Deuteration on Molecular Properties of this compound
| Molecular Property | Expected Change with Deuteration (d4) | Theoretical Basis |
|---|---|---|
| C-D Bond Length | Slightly shorter than C-H bond | Lower zero-point energy and smaller vibrational amplitude of the C-D bond. |
| Molecular Volume | Slightly lower | Consequence of shorter C-D bonds and reduced vibrational amplitudes. cchmc.org |
| Intermolecular Interactions | Altered hydrophobic and dispersion interactions | Changes in bond polarizability and vibrational modes affect non-covalent interactions. cchmc.org |
Quantum Chemical Calculations of Electronic and Vibrational Properties (Deuterium Influence)
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the electronic and vibrational properties of molecules at the atomic level. nih.gov
Electronic Properties: The replacement of hydrogen with deuterium has a negligible effect on the electronic structure of a molecule within the Born-Oppenheimer approximation, which assumes that the motion of electrons is independent of the motion of the nuclei. cchmc.org Therefore, properties such as UV-Vis absorption spectra, which depend on electronic transitions, are expected to be nearly identical for n-Heptyl 4-hydroxybenzoate and its d4 analog. reddit.com Any minor differences would likely arise from subtle changes in the vibrational energy levels associated with the electronic states.
Vibrational Properties: In contrast to electronic properties, vibrational properties are significantly affected by isotopic substitution. The vibrational frequency of a bond is dependent on the reduced mass of the atoms involved. Since deuterium is approximately twice as heavy as hydrogen, the frequency of C-D stretching and bending vibrations is considerably lower than that of C-H vibrations.
DFT calculations can accurately predict the vibrational spectra (infrared and Raman) of molecules. nih.gov For this compound, these calculations would show characteristic shifts in the vibrational bands corresponding to the aromatic C-H bonds. These predicted spectra are invaluable for interpreting experimental data and confirming the position of the deuterium labels. Studies on other deuterated aromatic compounds have shown that vibrational circular dichroism (VCD) spectra exhibit significant variations upon deuterium incorporation, highlighting the sensitivity of vibrational methods to isotopic labeling. nih.gov
Table 2: Comparison of Calculated Vibrational Frequencies for Aromatic C-H and C-D Bonds
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) | Approximate Frequency Ratio (ν_CH / ν_CD) |
|---|---|---|---|
| Stretching (ν) | ~3000 - 3100 | ~2200 - 2300 | ~1.35 |
| In-plane Bending (β) | ~1000 - 1300 | ~750 - 950 | ~1.33 |
Note: These are approximate frequency ranges. Precise values for this compound would require specific DFT calculations.
Prediction of Mass Spectrometric Fragmentation Patterns for Deuterated Analogs
Mass spectrometry is a key analytical technique for determining the structure of molecules. The fragmentation patterns observed in a mass spectrum provide a fingerprint of the molecule's structure. libretexts.org Using deuterated analogs is a well-established method for elucidating fragmentation mechanisms. plu.mx
For n-Heptyl 4-hydroxybenzoate, electron ionization (EI) would lead to the formation of a molecular ion (M+•). This ion is energetically unstable and fragments into smaller, more stable ions. libretexts.org The fragmentation pattern can be predicted by considering the stability of the resulting carbocations and radical species. Common fragmentation pathways for esters include cleavage of the ester bond (alpha-cleavage) and rearrangements like the McLafferty rearrangement.
In this compound, the four deuterium atoms on the aromatic ring serve as labels. By observing the mass-to-charge (m/z) ratio of the fragment ions, one can determine which fragments retain the aromatic ring. Any fragment containing the benzene (B151609) ring will have a mass 4 units higher than the corresponding fragment from the non-deuterated compound. This allows for the unambiguous assignment of fragmentation pathways.
Predicted Fragmentation of this compound:
Molecular Ion (M+•): The molecular ion will appear at m/z 240, four units higher than the unlabeled compound (m/z 236).
Loss of the Heptyl Radical: Cleavage of the ether oxygen-heptyl carbon bond would result in the formation of a deuterated hydroxybenzoyl cation at m/z 125. This is a common and stable acylium ion.
Loss of the Heptoxy Radical: Cleavage of the carbonyl carbon-ether oxygen bond would lead to a heptyl cation at m/z 99 and a deuterated hydroxybenzoyl radical.
McLafferty Rearrangement: A rearrangement involving the transfer of a gamma-hydrogen from the heptyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (heptene), would produce a deuterated p-hydroxybenzoic acid radical cation at m/z 142.
Table 3: Predicted Key Mass Fragments for n-Heptyl 4-hydroxybenzoate and its d4 Analog
| Fragment Description | Predicted m/z (Non-deuterated) | Predicted m/z (d4-labeled) | Mass Shift |
|---|---|---|---|
| Molecular Ion [M]+• | 236 | 240 | +4 |
| [M - C₇H₁₅]+ (Acylium ion) | 121 | 125 | +4 |
| [M - OC₇H₁₅]• | Not observed directly | Not observed directly | - |
| [C₇H₁₅]+ (Heptyl cation) | 99 | 99 | 0 |
Theoretical Basis for Kinetic Isotope Effects Observed with Deuterated Compounds
A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org The study of KIEs provides valuable information about reaction mechanisms, particularly the nature of the rate-determining step. princeton.edu The theoretical basis for the deuterium KIE lies in the principles of quantum mechanics and statistical mechanics.
The primary cause of most KIEs is the difference in zero-point vibrational energy (ZPVE) between bonds to the light isotope (H) and the heavy isotope (D). princeton.edu The ZPVE is the minimum possible energy a chemical bond can have. A C-D bond has a lower ZPVE than a C-H bond because of the heavier mass of deuterium. Consequently, more energy is required to break a C-D bond than a C-H bond.
Primary KIE: If a C-H bond is being broken or formed in the rate-determining step of a reaction, replacing the hydrogen with deuterium will typically slow down the reaction. This is known as a normal primary KIE, with a ratio of rate constants (kH/kD) greater than 1. The magnitude of the KIE depends on the nature of the transition state.
Secondary KIE: If the C-H bond is not broken or formed in the rate-determining step, a smaller KIE may still be observed. This is a secondary KIE and it arises from changes in the vibrational environment of the isotopic label between the reactant and the transition state. wikipedia.org For example, a change in hybridization at the carbon atom bearing the deuterium can lead to either a normal (kH/kD > 1) or an inverse (kH/kD < 1) secondary KIE.
For a reaction involving this compound, a KIE would only be observed in a reaction that directly involves the aromatic C-D bonds, such as electrophilic aromatic substitution. Since the C-D bonds on the aromatic ring are generally not reactive under typical conditions for parabens, significant KIEs are not expected in reactions involving the ester or hydroxyl groups. However, theoretical calculations using methods like transition state theory can predict the KIE for any hypothetical reaction, providing insight into the vibrational changes occurring along the reaction coordinate. mdpi.com These calculations are crucial for interpreting experimental KIE data and refining our understanding of reaction mechanisms. mdpi.com
Future Research Directions and Emerging Methodologies for Deuterated N Heptyl 4 Hydroxybenzoate
Development of Novel Synthetic Routes for Site-Specific Deuteration
The utility of n-Heptyl 4-hydroxybenzoate-d4 as an internal standard and mechanistic probe is critically dependent on the efficiency, cost-effectiveness, and precision of its synthesis. Current research focuses on moving beyond general deuteration to achieve site-specific labeling, which is essential for detailed mechanistic studies.
Novel synthetic strategies are being explored to introduce deuterium (B1214612) atoms at specific positions within the n-heptylparaben molecule. One promising approach involves a two-step procedure starting from isotopically labeled phenols. nih.govresearchgate.net This can be adapted for deuterium labeling, offering high regioselectivity. nih.govresearchgate.net Methods utilizing common deuterated solvents like heavy water or deuterated alcohols as the deuterium source are also gaining traction, as they provide an efficient pathway for deuterium labeling through simple reduction reactions, avoiding expensive and hazardous deuterium gas. google.com Future research will likely focus on refining these methods to allow for the precise placement of deuterium on either the aromatic ring (as in n-Heptyl 4-hydroxybenzoate-2,3,5,6-d4) or the alkyl chain. esslabshop.comlgcstandards.com Such specificity is crucial for investigating kinetic isotope effects and pinpointing metabolic "soft spots" susceptible to enzymatic attack. beilstein-journals.org
Key Synthetic Approaches Under Investigation:
Catalytic H-D Exchange: Using catalysts to facilitate the exchange of hydrogen for deuterium in specific chemical environments. thalesnano.com
Synthesis from Deuterated Precursors: Building the molecule from starting materials that already contain deuterium at the desired locations.
Modified Haloform Reactions: Adapting established reactions to incorporate deuterium-labeled alcohols, which can be a versatile method for creating deuterated esters. nih.govresearchgate.net
Integration of this compound into Multi-Omics Research Platforms
Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of biological systems. In this context, this compound is an invaluable tool, particularly for the metabolomics and proteomics components, where accurate quantification of molecules is paramount.
As a stable isotope-labeled internal standard, this compound is chemically almost identical to its non-deuterated counterpart but is distinguishable by mass spectrometry (MS). clearsynth.com This property allows it to be added to a biological sample at a known concentration at the beginning of sample preparation. It can then co-elute with the endogenous (non-deuterated) n-heptylparaben, enabling precise quantification by correcting for analyte loss during sample extraction and for variations in instrument response, such as matrix effects. clearsynth.com
The integration into multi-omics platforms allows researchers to accurately correlate the exposure levels of n-heptylparaben with changes in gene expression, protein levels, and other metabolite concentrations. This can help elucidate the molecular mechanisms of action and potential toxicity of parabens. Future work will focus on expanding the use of deuterated standards to build comprehensive quantitative assays for a wide range of environmental contaminants and their metabolites within large-scale epidemiological and systems biology studies.
Expansion of Analytical Applications to New Complex Matrices and Ultra-Trace Analysis
The detection and quantification of parabens in various environmental and biological samples present a significant analytical challenge due to the complexity of the matrices and the often very low concentrations of the analytes. This compound is crucial for developing robust and sensitive analytical methods to meet these challenges.
Deuterated internal standards are essential for achieving high accuracy and precision in complex matrices like human urine, blood serum, and environmental sludge. clearsynth.comnih.govresearchgate.net The standard compensates for signal suppression or enhancement caused by other components in the sample, a common issue in electrospray ionization mass spectrometry. nih.gov This allows for reliable quantification at ultra-trace levels.
Recent studies have demonstrated the successful use of deuterated parabens for analysis in human urine using techniques like ultrahigh-performance liquid chromatography coupled to mass spectrometry (UPLC-MS/MS). nih.govresearchgate.net These methods have achieved low limits of quantification (LOQ), enabling the detection of parabens in biomonitoring studies. nih.govresearchgate.net Future applications will extend to other challenging matrices such as breast milk, adipose tissue, and various foodstuffs, requiring further methods development to push detection limits even lower and ensure regulatory compliance and safety assessments.
Table 1: Performance of Analytical Methods Using Deuterated Paraben Standards in Human Urine
| Analytical Technique | Analyte(s) | Limit of Quantification (LOQ) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (Relative Recovery %) |
| UPLC-MS/MS (QqQ & QqTOF) | Methyl, ethyl, n-propyl, isopropyl, n-butyl, isobutyl, benzyl (B1604629) paraben | 0.1–0.5 µg/L | 0.9–14.5% | 0.9–14.5% | 95–132% |
| GC-MS/MS | Multiple endocrine disruptors including parabens | 0.08–0.83 µg/L | 1.8–7.9% | 0.4–11.4% | 83–105% |
Data synthesized from studies demonstrating the application of deuterated standards in complex matrix analysis. nih.govnih.gov
Advanced Spectroscopic Techniques for Enhanced Structural and Dynamic Studies
Advanced spectroscopic methods are powerful tools for characterizing the structure and behavior of molecules. For this compound, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (MS) provide detailed insights.
Deuterium labeling is particularly useful in ¹H NMR spectroscopy. Replacing protons with deuterium atoms simplifies complex spectra by removing signals, which helps in assigning the remaining proton signals and elucidating the molecule's structure. Deuterated compounds are also essential as solvents in NMR to avoid interference from the solvent's own protons. tcichemicals.com
High-resolution MS can determine the mass-to-charge ratio with extreme accuracy, allowing for the confirmation of the elemental composition and the number of deuterium atoms incorporated. sustainability-directory.com Tandem MS (MS/MS) can be used to fragment the molecule and analyze the resulting pieces. Comparing the fragmentation patterns of the deuterated and non-deuterated versions can reveal information about the molecule's structure and stability. sustainability-directory.com These advanced techniques are critical for quality control in the synthesis of deuterated standards and for fundamental studies of their chemical properties.
Potential for Deuterated Analogs in Mechanistic Enzymology and Reaction Pathway Elucidation
Deuterated compounds are powerful tools for investigating the mechanisms of chemical and enzymatic reactions. thalesnano.comchem-station.com The replacement of a hydrogen atom with a deuterium atom can slow down the rate of a reaction if the C-H bond is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), provides valuable evidence for a proposed reaction mechanism. chem-station.com
By synthesizing n-heptyl 4-hydroxybenzoate (B8730719) with deuterium at specific sites (e.g., on the alkyl chain or the aromatic ring), researchers can study its metabolism by enzymes like cytochrome P450s. nih.gov Observing a KIE upon deuteration of a specific position indicates that this site is involved in the rate-limiting step of the metabolic transformation. This approach allows for the precise mapping of metabolic pathways and the identification of which parts of the molecule are most susceptible to enzymatic breakdown. nih.govacs.org This information is crucial for understanding the persistence and bioaccumulation of parabens and for designing safer alternatives.
Standardization and Inter-Laboratory Harmonization of Analytical Methods Utilizing Deuterated Parabens
For analytical results to be comparable and reliable across different laboratories and studies, the methods used must be standardized and harmonized. nih.govugent.be The use of deuterated internal standards like this compound is a key component of this effort, but the standards and their application must themselves be consistent.
Standardization requires the availability of certified reference materials of this compound with well-defined purity and isotopic enrichment. Inter-laboratory harmonization involves developing consensus protocols for sample preparation, instrument calibration, and data analysis to minimize variability between labs. nih.gov Potential issues, such as the choice of where the deuterium labels are placed or the potential for deuterium loss under certain mass spectrometry conditions, must be investigated and addressed during method development. researchgate.net
Organizations such as the International Consortium for Harmonization of Clinical Laboratory Results (ICHCLR) work to promote such standardization for various analytes. harmonization.net Establishing similar frameworks for environmental and food contaminants, including parabens and their deuterated analogs, is a critical future direction. This will ensure that data from biomonitoring and regulatory testing are consistent and can be reliably used to protect public health. nih.gov
Q & A
Q. How is n-Heptyl 4-hydroxybenzoate-d4 synthesized, and what analytical techniques confirm its purity and deuteration?
- Methodological Answer : Synthesis typically involves esterification of 4-hydroxybenzoic acid-d4 with n-heptanol under acidic catalysis (e.g., sulfuric acid). Deuterated reagents (e.g., D₂O or deuterated alcohols) ensure labeling at specific positions. Post-synthesis, nuclear magnetic resonance (¹H NMR, ¹³C NMR) is critical to confirm deuteration sites, while liquid chromatography-mass spectrometry (LC-MS) quantifies purity (>98% by HPLC). For isotopic validation, high-resolution mass spectrometry (HRMS) detects the mass shift (Δm/z = +4) compared to the non-deuterated analog .
Q. What are the primary applications of deuterated parabens like this compound in analytical chemistry?
- Methodological Answer : This compound serves as an internal standard for quantifying non-deuterated parabens in environmental and biological matrices via LC-MS. Its isotopic labeling minimizes matrix effects (e.g., ion suppression) and improves accuracy in trace analysis. For example, it is spiked into samples prior to extraction to correct for recovery losses during sample preparation .
Q. How is the stability of this compound assessed under various storage conditions?
- Methodological Answer : Accelerated stability studies involve storing the compound at controlled temperatures (e.g., -20°C, 4°C, 25°C) and humidity levels. Degradation is monitored using HPLC-UV or LC-MS over time. Data are analyzed via Arrhenius kinetics to predict shelf life. For long-term stability, real-time studies under recommended storage conditions (-20°C in amber vials) are conducted .
Advanced Research Questions
Q. How do isotopic effects influence the chromatographic behavior of this compound compared to its non-deuterated counterpart?
- Methodological Answer : Deuterium substitution reduces the compound’s hydrophobicity, leading to slight retention time shifts in reversed-phase chromatography. For instance, in a C18 column with acetonitrile/water mobile phase, the deuterated analog elutes ~0.2–0.5 minutes earlier. Mass spectrometry further reveals isotopic splitting patterns, which must be accounted for during data integration to avoid quantification errors .
Q. What strategies resolve discrepancies in quantification when using this compound as an internal standard in complex matrices?
- Methodological Answer : Matrix-matched calibration curves are essential to address ion suppression/enhancement. For example:
| Matrix Type | Calibration Approach | Recovery (%) |
|---|---|---|
| Serum | Standard addition | 85–95 |
| Wastewater | Dilute-and-shoot | 70–80 |
| Additionally, post-column infusion experiments identify regions of ion suppression, guiding mobile-phase optimization (e.g., adjusting pH or organic modifier) . |
Q. What synthetic challenges arise in achieving high deuteration efficiency for this compound, and how are they mitigated?
- Methodological Answer : Challenges include incomplete deuterium incorporation due to proton exchange in protic solvents. Mitigation involves:
- Using anhydrous conditions and deuterated solvents (e.g., DMF-d₇).
- Catalyzing esterification with deuterium-compatible acids (e.g., DCl).
- Purifying via deuterated mobile phases in preparative HPLC.
Deuteration efficiency is validated using isotopic abundance ratios from HRMS, targeting >99% D₄ labeling .
Q. How can computational chemistry predict the degradation pathways of deuterated parabens in environmental studies?
- Methodological Answer : Density functional theory (DFT) calculations model bond dissociation energies to identify vulnerable sites (e.g., ester linkages). For example, hydrolytic degradation pathways are simulated using solvation models (e.g., COSMO-RS). Experimental validation via LC-MS/MS confirms predicted metabolites, such as 4-hydroxybenzoic acid-d4. Data repositories like NFDI4Chem ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
